3-Ethyl-4-octanone

Catalog No.
S1906382
CAS No.
19781-29-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-4-octanone

CAS Number

19781-29-4

Product Name

3-Ethyl-4-octanone

IUPAC Name

3-ethyloctan-4-one

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3

InChI Key

XIQNUWMKJWNUCQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)C(CC)CC

Canonical SMILES

CCCCC(=O)C(CC)CC

3-Ethyl-4-octanone is an organic compound belonging to the class of ketones. It is a colorless liquid with a characteristic odor []. Information on its natural origin is currently limited, but it can be synthesized in a laboratory setting []. Research into its specific applications or significance in scientific fields is sparse at present.


Molecular Structure Analysis

The molecule consists of a 10-carbon chain with a ketone group (C=O) positioned on the fourth carbon atom. An ethyl group (CH3CH2) is attached to the third carbon atom []. This structure can be represented by several notations:

  • IUPAC Name: 3-ethyloctan-4-one []
  • InChI: InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3 []
  • SMILES: CCCCC(=O)C(CC)CC []

The presence of the ketone group makes 3-ethyl-4-octanone a polar molecule, with a slight positive charge on the carbon atom of the carbonyl group (C=O) and a slight negative charge on the oxygen atom. This polarity can influence its interactions with other molecules.


Chemical Reactions Analysis

While specific research on the reactions of 3-ethyl-4-octanone is limited, some general reactions applicable to ketones can be considered:

  • Nucleophilic addition reactions

    Ketones can react with nucleophiles (electron-rich species) to form new carbon-carbon bonds. For example, it could react with alcohols in the presence of an acid catalyst to form acetals or ketals [].

  • Oxidation

    Ketones can be oxidized to form carboxylic acids. The specific oxidizing agent and reaction conditions would determine the products formed [].

  • Reduction

    Ketones can be reduced to form secondary alcohols. Different reducing agents and reaction conditions can lead to various products [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature [].
  • Melting Point and Boiling Point: No data available, but expected to be in the range of other medium-chain ketones (melting point around -30°C to 0°C and boiling point around 150°C to 250°C) [].
  • Solubility: Likely soluble in organic solvents like ethanol, hexane, and chloroform, and slightly soluble in water due to the presence of both a polar (carbonyl group) and a non-polar (hydrocarbon chain) region in the molecule [].
  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with the compound [].
  • Considering its possible flammability, keeping it away from heat sources and open flames [].
  • Following proper disposal procedures as recommended for organic waste [].

XLogP3

3.1

Other CAS

19781-29-4

Wikipedia

3-Ethyl-4-octanone

Dates

Modify: 2023-08-16

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